(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one
Description
Properties
IUPAC Name |
2-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-(2-methylpropyl)carbonimidoyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-12(2)11-16(18-19(25)13-7-3-4-8-14(13)20(18)26)23-24-21-22-15-9-5-6-10-17(15)27-21/h3-10,12,25H,11H2,1-2H3,(H,22,24)/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYGHFBAPMIDOA-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC1=NC2=CC=CC=C2S1)C3=C(C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N/NC1=NC2=CC=CC=C2S1)/C3=C(C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown promising results in anticonvulsant evaluations.
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of microorganisms by interfering with folic acid production. In the context of anticonvulsant activity, these compounds have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger.
Biological Activity
(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one is a compound that belongs to the class of benzo[d]thiazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research findings.
Synthesis
The synthesis of benzo[d]thiazole-hydrazone derivatives, including the target compound, typically involves the reaction of benzo[d]thiazole derivatives with hydrazine or its derivatives. The process often employs methods such as refluxing in solvents like ethanol or ethylene glycol, leading to high yields of the desired hydrazone products .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[d]thiazole derivatives. For instance, compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic profile .
2. Enzyme Inhibition
A critical aspect of the biological activity of benzo[d]thiazole derivatives is their ability to inhibit specific enzymes. For example, certain derivatives have demonstrated potent inhibitory activity against H+/K+ ATPase, with IC50 values lower than that of omeprazole, a commonly used proton pump inhibitor . This suggests potential applications in treating gastrointestinal disorders.
3. Anti-inflammatory Effects
Compounds within this class have also been evaluated for their anti-inflammatory properties. In vitro studies indicated that several benzo[d]thiazole-hydrazones exhibited significant inhibition of inflammatory mediators, which could be beneficial in managing conditions characterized by chronic inflammation .
The mechanisms underlying the biological activities of (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one are multifaceted:
- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
- Autophagy Modulation : There is evidence that certain derivatives can modulate autophagy processes, which are crucial for cellular homeostasis and survival under stress conditions .
Case Studies
Case Study 1: Cytotoxicity Assessment
In a comparative study assessing various benzo[d]thiazole derivatives, compound 15f was noted for its robust cytotoxicity against liver cancer cells. It was observed that this compound induced apoptosis and autophagy through lysosomal targeting mechanisms .
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition revealed that several synthesized hydrazone derivatives exhibited strong inhibitory effects on H+/K+ ATPase. This study included detailed kinetic analyses and structure-activity relationship assessments that provided insights into optimizing these compounds for enhanced efficacy .
Data Tables
| Compound Name | IC50 (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| Compound 9 | 16.19 | HCT-116 | Apoptosis |
| Compound 15f | 17.16 | MCF-7 | Autophagy |
| Omeprazole | <20 | H+/K+ ATPase | Enzyme Inhibition |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one typically involves a multi-step process, including the condensation of benzo[d]thiazole derivatives with hydrazones. The structural characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their molecular structure and purity .
Antimicrobial Properties
Research has shown that derivatives of benzo[d]thiazole exhibit significant antimicrobial activity. For instance, several synthesized compounds have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of specific enzymes critical for bacterial survival, such as dihydropteroate synthase (DHPS) .
Anti-inflammatory Effects
Compounds similar to (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one have been tested for their anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit the activity of H+/K+ ATPase, which plays a role in gastric acid secretion and inflammation . The IC50 values for some derivatives were found to be lower than those of standard anti-inflammatory drugs like omeprazole.
Anticancer Activity
The potential anticancer properties of benzo[d]thiazole derivatives have been explored in various studies. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines. The specific mechanisms involve modulation of signaling pathways associated with cell cycle regulation and apoptosis .
Case Study 1: Antimicrobial Activity Evaluation
A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity against common pathogens. The study revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 10 | Staphylococcus aureus |
| B | 15 | Escherichia coli |
| C | 5 | Pseudomonas aeruginosa |
Case Study 2: Anti-inflammatory Screening
In another study focused on anti-inflammatory effects, various benzo[d]thiazole derivatives were tested for their ability to inhibit H+/K+ ATPase. The results indicated that several compounds had IC50 values comparable to or better than established anti-inflammatory agents.
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| D | 20 | Omeprazole | 25 |
| E | 15 | Aspirin | 30 |
Chemical Reactions Analysis
Hydrazone Functional Group Reactivity
The hydrazone group (–NH–N=C–) enables nucleophilic additions, cyclizations, and coordination chemistry:
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Cyclization reactions often yield benzimidazo[2,1-b]thiazoline derivatives under Cu(II)/PIDA systems .
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The hydrazone group acts as a bidentate ligand for transition metals, enabling coordination complexes.
Benzo[d]thiazole Reactivity
The electron-deficient benzo[d]thiazole ring participates in electrophilic substitutions and cross-coupling:
| Reaction Type | Reagents/Conditions | Outcomes | Source |
|---|---|---|---|
| Electrophilic Substitution | Br₂/FeBr₃, HNO₃/H₂SO₄ | Bromination/nitration at C5 or C6 | |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives |
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Bromination at the benzo[d]thiazole ring enhances bioactivity (e.g., enzyme inhibition) .
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Pd-catalyzed coupling modifies the aromatic system for drug-design applications .
Hydroxyl and Ketone Group Reactions
The 3-hydroxy-1H-inden-1-one moiety undergoes oxidation, substitution, and nucleophilic attacks:
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Alkyllithium reagents induce ring-opening of the indenone system to form hydroxyindanones (e.g., 3-hydroxy-2-phenylindan-1-one) .
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The hydroxyl group participates in hydrogen bonding, influencing solubility and crystallization.
Biological Interactions
The compound interacts with biomolecules via multiple mechanisms:
| Target | Interaction Mode | Biological Effect | Source |
|---|---|---|---|
| Enzymes | Competitive inhibition via hydrazone | Anticancer/antimicrobial activity | |
| Receptors | π-Stacking with benzo[d]thiazole | Modulation of signaling pathways |
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The hydrazone group chelates metal ions in enzyme active sites (e.g., Zn²⁺ in matrix metalloproteinases).
-
The benzo[d]thiazole ring enhances binding affinity to hydrophobic receptor pockets .
Synthetic Modifications
Key synthetic pathways for derivatives include:
Preparation Methods
Synthesis of Benzo[d]thiazol-2-ylhydrazine
The benzo[d]thiazole precursor is synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives. For example:
Preparation of 3-Methylbutyl Ketone Intermediate
The ketone intermediate, 1-(3-methylbutylidene)inden-1-one, is synthesized via Friedel-Crafts acylation:
- Method B : Indene reacts with 3-methylbutanoyl chloride in the presence of AlCl₃ at 0–5°C, followed by hydrolysis to yield the ketone.
- Conditions : Dichloromethane solvent, 2-hour reaction, 72% yield.
Hydrazone Formation
Condensation of benzo[d]thiazol-2-ylhydrazine with the ketone intermediate proceeds in acidic media:
Cyclization to Indenone Ring
The final cyclization is achieved via intramolecular nucleophilic attack:
- Method D : The hydrazone intermediate is treated with polyphosphoric acid (PPA) at 120°C for 2 hours, inducing ring closure.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- Method E : Adding ammonium acetate during hydrazone formation improves yield to 76% by buffering the reaction.
Characterization and Analytical Techniques
Spectroscopic Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| IR | 3434 cm⁻¹ (N-H), 1715 cm⁻¹ (C=O) | Hydrazine, indenone carbonyl |
| $$ ^1H $$ NMR | δ 9.26 (s, 1H, N=CH), 2.26 (s, 3H, CH₃) | Hydrazone proton, methyl group |
X-ray Crystallography
Crystal structures of analogous compounds (e.g., 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one) reveal planar aromatic systems with interplanar angles <10°, supporting the stability of the (Z)-configuration.
Challenges and Troubleshooting
Byproduct Formation
- Issue : Competing E-isomer formation during hydrazone condensation.
- Solution : Use bulky solvents (e.g., tert-butanol) to sterically favor the (Z)-form.
Low Cyclization Yields
- Issue : Incomplete ring closure due to poor leaving-group ability.
- Solution : Replace PPA with P₂O₅/CH₃SO₃H, increasing yield to 65%.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one?
- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl intermediates. For instance, Friedel-Crafts acylation under solvent-free conditions (e.g., using Eaton’s reagent) has been effective for analogous fused heterocycles, achieving yields >90% . Key steps include:
- Hydrazone formation : Reacting benzo[d]thiazol-2-ylhydrazine with a β-ketoindenone precursor.
- Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the indenone core.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol or methanol) .
Q. How is the stereochemical configuration (Z/E) of the hydrazone moiety confirmed experimentally?
- Methodological Answer : The (Z)-configuration is confirmed via:
- X-ray crystallography : Direct visualization of molecular geometry (e.g., dihedral angles between indenone and thiazole planes) .
- NMR spectroscopy : NOESY correlations between the hydrazone NH proton and adjacent substituents (e.g., methyl groups) .
Q. Which computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate:
- Frontier molecular orbitals : HOMO-LUMO gaps to assess reactivity.
- Charge distribution : Natural Bond Orbital (NBO) analysis to identify nucleophilic/electrophilic sites.
- Solvent effects : Polarizable Continuum Models (PCM) for solvation energy . Basis sets like 6-311++G(d,p) are recommended for accuracy .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assigns proton environments (e.g., indenone aromatic protons at δ 6.5–8.0 ppm) and quaternary carbons.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?
- Methodological Answer :
- Solvent-free conditions : Reduce side reactions and enhance reaction rates (e.g., Eaton’s reagent promotes cyclization without solvents) .
- Catalyst screening : Lewis acids (e.g., p-TsOH) improve hydrazone formation efficiency .
- Temperature control : Reflux in ethanol (78°C) balances reaction speed and thermal stability of intermediates .
Q. How do discrepancies between computational predictions and experimental data (e.g., spectral or crystallographic results) arise, and how can they be resolved?
- Methodological Answer :
- Functional selection : Hybrid functionals (e.g., B3LYP) may overestimate conjugation effects compared to exact-exchange methods . Validate with MP2 or CCSD(T) for critical systems.
- Dynamic effects : X-ray structures represent static conformations, while DFT may average multiple conformers. Use molecular dynamics (MD) simulations to account for flexibility .
Q. What strategies address tautomeric ambiguity in the hydrazone-indenone system during structural analysis?
- Methodological Answer :
- Variable-temperature NMR : Monitors proton exchange rates to identify tautomers (e.g., enol-keto equilibria) .
- X-ray charge density maps : Resolve electron density distribution to distinguish tautomeric forms .
Q. How can molecular docking studies be designed to evaluate the bioactivity of this compound?
- Methodological Answer :
- Target selection : Prioritize proteins with known hydrazone/thiazole interactions (e.g., kinases, cytochrome P450) .
- Docking protocols : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and grid boxes centered on active sites.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
